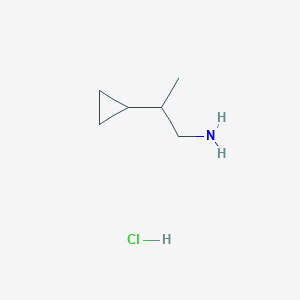

2-Cyclopropylpropan-1-amine hydrochloride

Description

Structural Context within Cyclopropylamine (B47189) Chemistry

The structure of 2-Cyclopropylpropan-1-amine (B13187981) hydrochloride is characterized by a propane (B168953) backbone substituted with a cyclopropyl (B3062369) group at the second carbon and a primary amine group at the first carbon, which is salified with hydrochloric acid. This arrangement combines two key chemical features that are central to the reactivity and utility of this class of compounds.

First, the cyclopropane (B1198618) ring is a highly strained three-membered carbocycle. The internal bond angles of approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°, result in considerable ring strain. longdom.org This inherent strain makes the ring susceptible to cleavage, enabling it to participate in a variety of ring-opening reactions, a property that is highly valuable in organic synthesis. nih.govchemrxiv.org Second, the primary amine group (-NH2) is a basic and nucleophilic functional group. longdom.org This allows it to readily engage in a wide array of chemical transformations, serving as a handle for building more complex molecular architectures. The combination of the unique electronic and steric properties of the cyclopropyl ring with the reactivity of the amine group makes these molecules important building blocks. nih.gov

| Property | Value |

| IUPAC Name | 2-cyclopropylpropan-1-amine;hydrochloride |

| Molecular Formula | C6H14ClN |

| Molecular Weight | 135.64 g/mol |

| Canonical SMILES | C1CC1C(C)CN.Cl |

Significance of Cyclopropylamine Derivatives in Advanced Organic Synthesis and Medicinal Chemistry

Cyclopropylamine derivatives are indispensable tools in both advanced organic synthesis and medicinal chemistry due to their unique structural and reactive properties. longdom.org Their incorporation into molecular scaffolds can significantly influence biological activity and physicochemical properties.

In organic synthesis, cyclopropylamines serve as versatile intermediates. nih.gov They are particularly useful in cycloaddition reactions and rearrangements that leverage the high ring strain of the cyclopropyl group. researchgate.net Synthetic methods for their preparation are numerous and continue to be an active area of research, with established routes including the Curtius rearrangement, Simmons-Smith reactions, and Kulinkovich reactions, as well as more recent developments in metal-catalyzed C-H functionalization. nih.gov

In medicinal chemistry, the cyclopropylamine motif is a privileged structure found in a wide range of biologically active compounds and approved pharmaceuticals. longdom.orgchemrxiv.org Its presence can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. This structural unit is a key component in drugs targeting various conditions, including antidepressants (specifically monoamine oxidase inhibitors), antiviral agents, and anticancer therapies. longdom.org Furthermore, cyclopropylamine derivatives are crucial in the agrochemical industry for the synthesis of potent herbicides, fungicides, and insecticides. longdom.org

Overview of Research Paradigms and Future Directions

The field of cyclopropylamine chemistry is continuously evolving, with current research focused on developing more efficient, sustainable, and stereoselective synthetic methodologies. A major paradigm is the advancement of catalytic methods, including photoredox catalysis, to construct and functionalize the cyclopropylamine core under mild conditions. rsc.org These modern approaches aim to provide access to novel derivatives that were previously difficult to synthesize. rsc.org

Future research is directed towards expanding the applications of these compounds beyond their established roles. In materials science, the rigidity and strain of the cyclopropane ring are being explored for the creation of specialty polymers and advanced coatings with unique thermal and mechanical properties. longdom.org There is also a growing emphasis on "green chemistry" principles, driving the development of more environmentally friendly synthetic routes to cyclopropylamines and their derivatives. As synthetic capabilities improve, the role of cyclopropylamines as model compounds for studying the reactivity of strained molecules will likely expand, solidifying their status as essential molecules in modern chemistry. longdom.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-cyclopropylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5(4-7)6-2-3-6;/h5-6H,2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQIIYADZGDLNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1CC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropylpropan 1 Amine Hydrochloride and Its Precursors

Established Synthetic Pathways for Cyclopropylamine (B47189) Moiety Introduction

The construction of the core cyclopropylamine structure, a key component of 2-Cyclopropylpropan-1-amine (B13187981), can be accomplished through several foundational synthetic routes. These methods provide the basis for more complex and stereoselective syntheses.

Cyclization Reactions in Cyclopropylamine Formation

Cyclization reactions represent a fundamental approach to forming the strained three-membered ring of cyclopropylamines. A common strategy involves the intramolecular cyclization of γ-haloamines or related substrates. For instance, the treatment of γ-butyrolactone with a hydrohalide can initiate a sequence leading to a 4-halobutyric acid derivative, which, after several steps including esterification and cyclization, can be converted to a cyclopropanecarboxylate (B1236923) ester. This ester serves as a precursor to the corresponding amide and, subsequently, the amine. google.com

Another approach involves the ring-opening cyclization of alkylidenecyclopropyl ketones with amines. This method proceeds through the formation of cyclopropylimine intermediates, which then undergo ring expansion and aromatization to yield substituted pyrroles, demonstrating the reactivity of cyclopropane (B1198618) rings in the presence of amines. organic-chemistry.org

Amination Strategies for Cyclopropylamine Synthesis

Direct amination of cyclopropane-containing precursors is a straightforward method for introducing the amine functionality. This can involve the reaction of cyclopropanol (B106826) with ammonia (B1221849) or amine derivatives, often in the presence of a catalyst, providing an efficient and scalable route. longdom.org Additionally, photoredox-catalyzed oxo-amination of aryl cyclopropanes has been demonstrated, leading to the formation of β-amino ketone derivatives through a ring-opening functionalization pathway. escholarship.org

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for the synthesis of amines, including cyclopropylamines. This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of cyclopropylamines, a cyclopropyl-containing carbonyl compound can be reacted with ammonia or a primary amine in the presence of a reducing agent. longdom.org A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.org The reaction of cyclopropyl (B3062369) ketones with amines can be catalyzed by transition metals like rhodium to yield the traditional reductive amination product. nih.govacs.org

| Carbonyl Precursor | Amine Source | Reducing Agent | Catalyst | Product | Reference |

| Cyclopropyl Ketone | Primary/Secondary Amine | H₂ or Hydride Source | Rhodium Complex | Substituted Cyclopropylamine | nih.govacs.org |

| Cyclopropanecarboxaldehyde | Ammonia | Sodium Borohydride | - | Cyclopropylmethanamine | longdom.org |

Utilization of Cyclopropane Halides in Amine Synthesis

Halogenated cyclopropanes serve as valuable precursors for the synthesis of cyclopropylamines. The reaction of a cyclopropyl halide, such as cyclopropyl chloride, with ammonia or an amine provides a direct route to the corresponding cyclopropylamine. longdom.org This nucleophilic substitution reaction is a fundamental method for introducing the amino group onto the cyclopropane ring. The synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been achieved starting from 1-bromo-1-cyclopropylcyclopropane, which is converted to the corresponding carboxylic acid and then subjected to a Curtius degradation. nih.gov

Hofmann Rearrangement in Cyclopropylamine Production

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This degradation reaction is particularly useful for the synthesis of cyclopropylamines from readily available cyclopropanecarboxamides. The reaction proceeds by treating the amide with bromine and a strong base, which leads to an isocyanate intermediate that is subsequently hydrolyzed to the amine. ucla.edutcichemicals.com A modified Hofmann reaction has been utilized in the multi-step synthesis of cyclopropylamine from γ-butyrolactone, where cyclopropanecarboxamide (B1202528) is converted to cyclopropylamine. google.com More recently, an electro-induced Hofmann rearrangement of cyclopropyl amides has been developed, offering a practical and efficient method to access cyclopropylamines. researchgate.net

| Starting Amide | Reagents | Key Intermediate | Final Product | Yield Range | Reference |

| Cyclopropanecarboxamide | Br₂, NaOH | Cyclopropyl isocyanate | Cyclopropylamine | - | google.comwikipedia.org |

| Substituted Cyclopropyl Amides | Electrochemical Oxidation | Isocyanate | Substituted Cyclopropylamine | 23-94% | researchgate.net |

Advanced and Stereoselective Synthesis of 2-Cyclopropylpropan-1-amine Hydrochloride

Achieving high levels of stereocontrol is a critical aspect of modern synthetic chemistry, particularly in the preparation of chiral molecules like 2-Cyclopropylpropan-1-amine. Advanced methodologies focus on the diastereoselective and enantioselective synthesis of substituted cyclopropylamines.

One notable approach is the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes. This method proceeds with high diastereoselectivity via the trapping of an electrophilic zinc homoenolate with an amine, followed by ring-closure. chemrxiv.org The diastereomeric ratio of the product can be influenced by the reaction conditions, such as the solvent system.

| α-Chloroaldehyde Substrate | Amine | Solvent System | Diastereomeric Ratio (trans:cis) | Yield | Reference |

| Phenyl-substituted | Morpholine (B109124) | THF | 4.4:1 | 77% | chemrxiv.org |

| Phenyl-substituted | Morpholine | DMF/THF (3:2) | >20:1 | - | chemrxiv.org |

| Alkyl-substituted | Various amines | DMF/THF | High d.r. | Moderate to Good | chemrxiv.org |

The development of chiral catalysts has enabled the enantioselective synthesis of cyclopropylamine derivatives. For example, chiral rare-earth-metal catalysts have been successfully employed in the enantioselective hydroamination of substituted cyclopropenes with various amines, affording chiral aminocyclopropane derivatives in high yields and excellent stereoselectivities. chemistryviews.org Furthermore, stereoselective cyclopropanation of chiral cyclobutyl dehydro amino acids has been achieved through 1,3-dipolar cycloaddition with diazomethane, yielding cyclopropanes as single diastereomers. doi.org

Enzymatic methods also offer a powerful tool for stereoselective synthesis. Engineered myoglobin (B1173299) catalysts have been used for the gram-scale synthesis of chiral cyclopropane-containing drugs and their precursors with high diastereo- and enantioselectivity. nih.gov

For the specific synthesis of chiral cyclopropyl-containing amine hydrochlorides, a patented method describes the use of cyclopropyl aldehyde as a starting material, which undergoes condensation with a chiral amine, followed by alkylation, debenzylation, chiral resolution, and salt formation to yield the target product. google.com

Chiral Synthesis of Cyclopropylamine Derivatives

The creation of enantioenriched cyclopropylamines is a significant challenge in organic synthesis. These molecules are valuable building blocks in medicinal chemistry due to their unique conformational properties. mdpi.com Strategies to achieve this often involve either the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to direct the stereochemical outcome of the reaction.

One major approach involves multistep sequences that incorporate a key stereoselective step, such as the Curtius rearrangement of a chiral cyclopropanecarboxylic acid derivative. rsc.org More direct methods, such as asymmetric cyclopropanation, have also been developed. For instance, ruthenium(II)-Pheox catalyzed direct asymmetric cyclopropanation of vinylcarbamates provides a pathway to chiral cyclopropylamine derivatives with high enantioselectivity. mdpi.comacs.org

Engineered enzymes, particularly myoglobin-based catalysts, have emerged as powerful tools for the synthesis of chiral cyclopropanes. These biocatalysts can be used in whole-cell reactions to produce the chiral cyclopropane cores of several drugs on a gram scale with excellent diastereo- and enantioselectivity (98–99.9% de; 96–99.9% ee). nih.gov This chemoenzymatic strategy allows for the stereoselective assembly of versatile cyclopropyl ketones, which can be further diversified into a range of enantiopure cyclopropane-containing scaffolds. rochester.edu

Another strategy involves the formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. This method allows for the synthesis of enantiomerically enriched cyclopropyl ethers and amines possessing three stereogenic carbon atoms within the cyclopropane ring. The key to this methodology is the use of a chiral center in a cyclopropene (B1174273) intermediate to control the configuration of two adjacent stereocenters. mdpi.com

Enantioselective Approaches in Cyclopropanation

Achieving high enantioselectivity in the formation of the cyclopropane ring is a primary focus in the synthesis of chiral cyclopropylamines. This is often accomplished through metal-catalyzed asymmetric cyclopropanation reactions. Chiral rhodium and copper complexes are prominent catalysts in this field. For example, a chiral rhodium complex, Rh2((S)-BTPCP)4, has been used for the catalytic asymmetric synthesis of highly functionalized difluoromethylated cyclopropanes, yielding products with high diastereo- and enantioselectivities (up to 20:1 dr and 99% ee). researchgate.net

Copper-catalyzed reactions have also proven effective. A highly enantioselective Cu-catalyzed three-component cyclopropene alkenylamination has been developed to produce poly-substituted cis-1,2-alkenylcyclopropylamines. rsc.org This method utilizes a commercial bisphosphine ligand and proceeds with exceptionally high enantioselectivity. rsc.org Furthermore, the desymmetrization of cyclopropenes using copper catalysts can yield nonracemic cyclopropylboronates, which are versatile intermediates for the synthesis of functionalized cyclopropanes. acs.org

Biocatalysis offers a green and efficient alternative for enantioselective cyclopropanation. Engineered myoglobin catalysts have been successfully employed for the highly diastereo- and enantioselective synthesis of CHF2-containing trisubstituted cyclopropanes. These biocatalytic systems can achieve high yields and excellent stereoselectivity (up to >99% de and ee). researchgate.net

Diastereoselective Synthesis of Substituted Cyclopropylamines (e.g., trans-2-substituted)

The control of diastereoselectivity is crucial when creating substituted cyclopropanes with multiple stereocenters. A significant amount of research has focused on the synthesis of trans-2-substituted cyclopropylamines due to their prevalence in pharmaceuticals and agrochemicals. nih.govfigshare.comchemrxiv.org

A notable method involves the reaction of readily available α-chloroaldehydes with a zinc homoenolate, which is then trapped by an amine. Subsequent ring closure generates the trans-2-substituted cyclopropylamine with high diastereoselectivity (up to >20:1 d.r.). acs.org It has been observed that the presence of zinc halide salts can cause cis/trans-isomerization of the cyclopropylamine product. However, this isomerization can be suppressed by the addition of a polar aprotic cosolvent like DMF. acs.orgnih.govchemrxiv.org

This transformation is compatible with a range of functional groups, including nitriles, protected ketals, terminal alkynes, and heterocycles. acs.org The reaction can also be performed on a gram scale, demonstrating its potential for larger-scale synthesis. acs.org

| Starting Material | Amine | Diastereomeric Ratio (trans:cis) | Yield (%) |

| α-chloroaldehyde 1a | Morpholine | >20:1 | 83 |

| α-chloroaldehyde 1b | Piperidine | >20:1 | 75 |

| α-chloroaldehyde 1c | N-methylaniline | 15:1 | 68 |

This table presents illustrative data on the diastereoselective synthesis of trans-2-substituted cyclopropylamines.

Metal-Catalyzed Reactions in Aminocyclopropane Moiety Formation (e.g., Kulinkovich, Szymoniak)

Metal-catalyzed reactions are fundamental to the construction of the aminocyclopropane moiety. The Kulinkovich reaction and its variations are particularly important in this context. acs.org The original Kulinkovich reaction involves the treatment of esters with Grignard reagents in the presence of a titanium(IV) alkoxide to form cyclopropanols. wikipedia.orgorganic-chemistry.org

The Kulinkovich-de Meijere reaction is a modification that allows for the synthesis of cyclopropylamines from N,N-dialkylamides. organic-chemistry.org The reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the amide. Due to the poor leaving group ability of the dialkylamino group, the intermediate oxatitanacyclopentane undergoes ring-opening to an iminium-titanium oxide inner salt, which then cyclizes to form the cyclopropylamine. organic-chemistry.org

The Kulinkovich-Szymoniak reaction further extends this methodology to the synthesis of primary cyclopropylamines from nitriles. orgsyn.orgorganic-chemistry.org In this reaction, a Grignard reagent reacts with a nitrile in the presence of titanium(IV) isopropoxide, followed by the addition of a Lewis acid like BF3·OEt2. orgsyn.orgorganic-chemistry.org This method provides a direct route to primary cyclopropylamines, which can be advantageous over methods that require a debenzylation step. orgsyn.org

| Reaction | Substrate | Product | Key Reagents |

| Kulinkovich-de Meijere | N,N-dialkylamide | N,N-dialkylcyclopropylamine | Grignard reagent, Ti(OiPr)4 |

| Kulinkovich-Szymoniak | Nitrile | Primary cyclopropylamine | Grignard reagent, Ti(OiPr)4, Lewis acid |

This table summarizes the key features of the Kulinkovich-de Meijere and Kulinkovich-Szymoniak reactions for aminocyclopropane synthesis.

Michael-Initiated Ring-Closure Reactions for Aminocyclopropane Synthesis

The Michael-Initiated Ring-Closure (MIRC) reaction is a powerful cascade reaction for the formation of cyclopropane rings. rsc.orgrsc.org This process involves the Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution that closes the three-membered ring. acs.orgrsc.org MIRC has become a versatile and efficient method for generating cyclopropane rings with excellent enantioselectivity, particularly when organocatalysts are employed. rsc.org

While broadly applied for cyclopropane synthesis, the MIRC approach has been adapted to incorporate a nitrogen function, leading to aminocyclopropane derivatives. acs.org The stereoselectivity of the MIRC reaction can be controlled by using chiral substrates, chiral nucleophiles, or chiral catalysts. rsc.org Organocatalysts, such as quinine (B1679958) or cinchonine (B1669041) derivatives, can facilitate enantioselective MIRC reactions through hydrogen bonding and Lewis acid/base interactions, often under mild, metal-free conditions. rsc.org

The general mechanism involves the addition of a stabilized carbanion to an activated alkene bearing a leaving group. For the synthesis of aminocyclopropanes, this can involve a nitrogen-containing nucleophile or a substrate that incorporates a nitrogen atom. The subsequent intramolecular cyclization then forms the aminocyclopropane.

One-Pot Synthetic Procedures for Cyclopropylamine Analogues

One-pot synthetic procedures offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methods have been developed for the synthesis of cyclic amine analogues. For instance, a photochemical intermolecular formal [3+2] cycloaddition between cyclopropylimines and substituted alkenes has been developed to generate aminocyclopentane derivatives. nih.gov This process can be conducted in a one-pot sequence that includes the initial cycloaddition, hydrolysis of the resulting Schiff base, and N-functionalization of the free cyclopentylamine. nih.govchemrxiv.org

In the realm of cyclopropylamine synthesis, a palladium-catalyzed monoarylation of cyclopropylamine has been developed, allowing for the efficient coupling of a wide range of (hetero)aryl chlorides at room temperature. acs.org While not a one-pot synthesis of the cyclopropylamine core itself, it represents an efficient one-pot functionalization. Additionally, a one-pot strategy for synthesizing N-acylbenzotriazoles from carboxylic acids has been reported, which can be a key step in preparing precursors for cyclopropylamine synthesis via reactions like the Curtius rearrangement. researchgate.net

Precursor Chemistry and Intermediate Transformations

The synthesis of 2-cyclopropylpropan-1-amine hydrochloride relies on the availability and reactivity of various precursors and the controlled transformation of key intermediates. 1-Aminocyclopropane-1-carboxylic acid (ACC) is a well-known precursor in the biosynthesis of ethylene (B1197577) in plants and serves as a foundational structure in this area of chemistry. nih.govnih.gov The enzymatic and chemical transformations of ACC and its derivatives are of significant interest. nih.gov

The Kulinkovich and related reactions generate titanacyclopropanes as key reactive intermediates. wikipedia.org These intermediates can be considered as 1,2-dicarbanion equivalents and their reactivity with esters, amides, and nitriles is central to the formation of the cyclopropane ring. organic-chemistry.orgorganic-chemistry.org

Ring-opening reactions of aminocyclopropanes represent another important class of transformations. These reactions can be used to convert the strained three-membered ring into other functionalized structures. epfl.ch For example, acyl, sulfonyl, or carbamate (B1207046) protected aminocyclopropanes can undergo oxidative ring-opening to form 1,3-dielectrophilic carbon intermediates, which can be further functionalized. epfl.ch

The synthesis of cyclopropyl-containing chiral amines can also start from simple precursors like cyclopropanecarboxaldehyde. A synthetic route may involve condensation with a chiral amine (e.g., (R)-1-phenylethylamine), followed by alkylation with a Grignard reagent, and subsequent deprotection and resolution to obtain the desired chiral amine hydrochloride. google.com

| Precursor | Intermediate | Transformation | Target Moiety |

| Ester/Amide/Nitrile | Titanacyclopropane | Kulinkovich-type reaction | Cyclopropanol/Cyclopropylamine |

| α-Chloroaldehyde | Zinc homoenolate | Amine trapping and cyclization | trans-2-substituted cyclopropylamine |

| Cyclopropanecarboxaldehyde | Chiral imine | Grignard addition, deprotection | Chiral cyclopropylamine |

| Protected aminocyclopropane | 1,3-dielectrophile | Oxidative ring-opening | 1,3-difunctionalized propylamine |

This table outlines key precursor and intermediate transformations in the synthesis of cyclopropylamines and related structures.

Synthesis of 1-Cyclopropylpropan-2-one and Related Ketones

The preparation of 1-cyclopropylpropan-2-one, also known as cyclopropyl methyl ketone, is a critical step in the synthesis of various cyclopropylamine derivatives. Several synthetic routes have been developed, starting from different precursors.

One common method involves the cyclization of 5-chloro-2-pentanone. orgsyn.orgguidechem.com This intramolecular reaction is typically carried out in the presence of a base, such as sodium hydroxide. The process involves deprotonation of the α-carbon to the carbonyl group, followed by nucleophilic attack on the carbon bearing the chlorine atom, leading to the formation of the cyclopropane ring.

Another approach starts with α-acetyl-γ-butyrolactone. guidechem.comgoogle.com This method involves a two-step process: hydrolysis and halogenation of the lactone, followed by a one-step cyclization to yield the desired ketone. A one-step method has also been developed where α-acetyl-γ-butyrolactone is continuously pumped into a reaction system with a mixed catalyst, and the product is simultaneously separated. google.com

A synthesis route starting from 2-methylfuran (B129897) has also been reported. google.com This process involves a one-pot hydrogenation and hydrolysis of 2-methylfuran to produce acetyl-n-propanol. This intermediate is then subjected to chlorination with hydrochloric acid to form 5-chloro-2-pentanone, which is subsequently cyclized under alkaline conditions to give cyclopropyl methyl ketone. google.com

Furthermore, cyclopropyl methyl ketone can be synthesized from cyclopropyl cyanide by reaction with a Grignard reagent, such as methylmagnesium bromide. orgsyn.orggoogle.com This reaction proceeds through an imine intermediate which is then hydrolyzed to the ketone. google.com

Table 1: Synthetic Methods for 1-Cyclopropylpropan-2-one

| Starting Material | Key Reagents | Intermediate(s) | Typical Yield | Reference(s) |

|---|---|---|---|---|

| 5-Chloro-2-pentanone | Sodium hydroxide | - | Good | orgsyn.orgguidechem.com |

| α-Acetyl-γ-butyrolactone | Hydrochloric acid, Sodium hydroxide | 5-Chloro-2-pentanone | 91.34% (for intermediate) | guidechem.com |

| 2-Methylfuran | Hydrogen, Water, HCl, Base | Acetyl-n-propanol, 5-Chloro-2-pentanone | - | google.com |

| Cyclopropyl cyanide | Methylmagnesium bromide, Ammonia | Imine intermediate | ~40% | orgsyn.orggoogle.comchemicalbook.com |

Transformations of α-Chloroaldehydes to Cyclopropylamines

A significant advancement in the synthesis of cyclopropylamines involves the transformation of readily available α-chloroaldehydes. A highly diastereoselective method has been developed for the synthesis of trans-2-substituted-cyclopropylamines. chemrxiv.orgnih.govchemrxiv.org

This reaction proceeds through the formation of an electrophilic zinc homoenolate intermediate. chemrxiv.org The α-chloroaldehyde is first treated with a diorganozinc reagent, such as bis(iodozincio)methane (CH₂(ZnI)₂), to generate the zinc homoenolate. This intermediate is then trapped by an amine, followed by a ring-closure to yield the cyclopropylamine product. chemrxiv.orgchemrxiv.org

The diastereoselectivity of this reaction is highly dependent on the reaction conditions, particularly the solvent. chemrxiv.org In the absence of a polar aprotic co-solvent, the ring-closure can be reversible, leading to a thermodynamic mixture of trans- and cis-diastereomers. chemrxiv.org However, the addition of polar aprotic co-solvents like N,N-dimethylformamide (DMF) can significantly enhance the diastereoselectivity, favoring the formation of the trans-isomer with a diastereomeric ratio (d.r.) of greater than 20:1. chemrxiv.org The temperature also plays a role, with lower temperatures generally favoring higher diastereoselectivity. chemrxiv.org

The scope of this reaction is broad, accommodating various secondary and primary amines, as well as a range of aliphatic and aromatic α-chloroaldehydes. chemrxiv.org Functional groups such as ethers and silyl (B83357) ethers are well-tolerated under the reaction conditions. chemrxiv.org

Table 2: Effect of Reaction Conditions on the Diastereoselective Synthesis of a trans-Cyclopropylamine

| Entry | Co-solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| 1 | - | 90 | 77 | 4.4:1 | chemrxiv.org |

| 2 | - | 90 | 99 | 4.4:1 | chemrxiv.org |

| 3 | DMF | 85 | 78 | >20:1 | chemrxiv.org |

| 4 | DMF | 110 | 85 | 10:1 | chemrxiv.org |

Based on the reaction of α-chloroaldehyde 1a with morpholine and CH₂(ZnI)₂. chemrxiv.org

This methodology provides a powerful tool for the stereocontrolled synthesis of valuable cyclopropylamine building blocks. The ability to generate these motifs from simple precursors under relatively mild conditions highlights its utility in organic synthesis. nih.govacs.org

Intramolecular Cyclopropanation Strategies in Amine Synthesis

Intramolecular cyclopropanation reactions offer an effective strategy for the synthesis of cyclopropylamines, often providing high levels of stereocontrol. These reactions involve the formation of a three-membered ring from a precursor that already contains the amine functionality or its progenitor.

One notable example is the rhodium-catalyzed intramolecular cyclopropanation of N-allylic-N-methyldiazoacetamides. acs.org This reaction, catalyzed by chiral dirhodium(II) carboxamidates, leads to the formation of bicyclic lactams containing a cyclopropane ring. The choice of catalyst is crucial for achieving high enantioselectivity. For instance, dirhodium(II) tetrakis[methyl 2-oxapyrrolidine-5(S)-carboxylate], Rh₂(5(S)-MEPY)₄, has been shown to be effective for the cyclopropanation of N-allyl-N-methyldiazoacetamide, yielding the product with 93% enantiomeric excess (ee). acs.org For substituted allylic systems, other catalysts like dirhodium(II) tetrakis[methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-4(S)-carboxylate], Rh₂(4S)-MPPIM)₄, can provide even higher enantioselectivities (92-95% ee). acs.org

Another important strategy is the diastereoselective Simmons-Smith cyclopropanation of allylic amines and their carbamate derivatives. rsc.org The stereochemical outcome of this reaction can be controlled by the choice of the cyclopropanating reagent and the protecting group on the nitrogen atom. For example, the cyclopropanation of 3-(N,N-dibenzylamino)cyclohexene with either the Wittig-Furukawa reagent (Zn(CH₂I)₂) or Shi's reagent (CF₃CO₂ZnCH₂I) results in the exclusive formation of the syn-cyclopropane diastereoisomer. rsc.org This is attributed to chelation control, where the nitrogen atom coordinates to the zinc reagent, directing the methylene (B1212753) transfer to the same face of the double bond. researchgate.net

Conversely, the cyclopropanation of 3-(N-tert-butoxycarbonylamino)cyclohexene with Shi's reagent yields the anti-cyclopropane as the sole product. rsc.org In this case, the reaction is believed to be under steric control. This stereodivergent approach allows for the selective synthesis of either diastereomer of the corresponding cyclopropylamine. rsc.orgresearchgate.net

Table 3: Intramolecular Cyclopropanation Strategies for Amine Synthesis

| Reaction Type | Substrate | Catalyst/Reagent | Key Features | Reference(s) |

|---|---|---|---|---|

| Rhodium-catalyzed Cyclopropanation | N-Allylic-N-methyldiazoacetamides | Chiral dirhodium(II) carboxamidates | High enantioselectivity (up to 95% ee) | acs.org |

| Simmons-Smith Cyclopropanation | Allylic amines | Zn(CH₂I)₂ or CF₃CO₂ZnCH₂I | High diastereoselectivity, stereodivergent control | rsc.orgresearchgate.net |

These intramolecular strategies provide efficient pathways to complex cyclopropylamine structures, which are valuable intermediates in medicinal chemistry and materials science. longdom.orgnih.gov

Reactivity and Mechanistic Studies of 2 Cyclopropylpropan 1 Amine Hydrochloride

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The high ring strain of the cyclopropane moiety, estimated to be over 100 kJ mol⁻¹, provides a strong thermodynamic driving force for ring-opening reactions. nih.gov The presence and nature of substituents dictate the mechanistic pathways of these transformations.

In contrast to many donor-acceptor cyclopropanes that undergo cleavage of the vicinal (C1-C2) bond, cyclopropanes with potent σ-acceptor groups, such as the ammonium (B1175870) group in the hydrochloride salt of a cyclopropylamine (B47189), can exhibit a different regioselectivity. nih.gov Studies on the closely related trans-2-phenylcyclopropylamine hydrochloride in superacidic media have shown that electrophilic ring opening occurs preferentially at the distal (C2-C3) bond. nih.gov

This unusual cleavage pattern is attributed to the σ-withdrawing nature of the ammonium substituent. Theoretical studies suggest that strong σ-acceptor groups interact with the cyclopropane 1e” orbital, which leads to a weakening and lengthening of the distal bond. nih.gov This electronic effect, combined with charge-charge repulsion in the transition state, favors the cleavage of the bond furthest from the electron-withdrawing group. nih.gov This mechanism stands in contrast to cyclopropanes bearing π-acceptor groups, which interact with the 3e' orbital, weakening the vicinal bonds. nih.gov Simple cyclopropylamine systems can undergo ring cleavage under thermally promoted, acidic conditions. bohrium.com

The mechanism of ring opening for many donor-acceptor (D-A) cyclopropanes is understood to proceed through a zwitterionic intermediate, where cleavage of a vicinal bond results in a species with stabilized positive and negative charges. nih.gov However, for cyclopropylamines under strongly acidic or superacidic conditions, the intermediate is not a simple zwitterion.

In the case of related amide derivatives of tranylcypromine (B92988), reaction in superacid leads to the formation of a dicationic intermediate. nih.gov Protonation of the distal C2-C3 bond, following initial formation of the ammonium ion, generates a highly reactive ammonium-carbenium dication. nih.gov This superelectrophilic species is then susceptible to attack by nucleophiles. nih.gov While zwitterionic intermediates are proposed in some cyclopropane ring-opening reactions, their existence can be transient, and direct evidence is sometimes elusive. marquette.eduresearchgate.net

The formation of a dicationic intermediate following distal bond cleavage opens the door to subsequent reactions with both nucleophiles and electrophiles. nih.gov The carbenium ion portion of the dication is a powerful electrophile. Research has demonstrated that this intermediate can be trapped by arene nucleophiles, such as benzene (B151609), in a Friedel-Crafts-type reaction to form a new carbon-carbon bond. nih.gov

| Cyclopropane Substrate (Analogue) | Reaction Conditions | Intermediate Type | Post-Opening Reaction | Product Type | Reference |

|---|---|---|---|---|---|

| trans-2-Phenylcyclopropylamine•HCl derivative | CF₃SO₃H, Benzene | Ammonium-Carbenium Dication | Electrophilic Aromatic Substitution | 1,3-Diphenylpropan-1-amine derivative | nih.gov |

| Nitrocyclopropane (D-A) | Lewis Acid, Aniline | Zwitterion | Nucleophilic Addition | γ-Nitroamine | nih.gov |

| Alkylidenecyclopropyl Ketone | Primary Amine, CH₃CN | Cyclopropylimine | Ring Expansion/Aromatization | Trisubstituted Pyrrole | organic-chemistry.org |

| Donor-Acceptor Cyclopropane | Thiophenolate, DMSO | Anionic Adduct | Sₙ2-type Ring Opening | 1,3-Thioether | nih.gov |

Amine Group Reactivity and Functionalization

The primary amine group of 2-cyclopropylpropan-1-amine (B13187981) is a key site for chemical modification, exhibiting characteristic nucleophilic behavior.

As with other primary amines, the nitrogen atom in 2-cyclopropylpropan-1-amine possesses a lone pair of electrons, making it both a Brønsted base and a potent nucleophile. msu.edumasterorganicchemistry.com Amines are generally more nucleophilic than their corresponding alcohols. msu.edu This nucleophilicity allows the amine to react with a wide range of electrophiles.

A common reaction is SN2 alkylation with alkyl halides. uomustansiriyah.edu.iq However, this reaction can be difficult to control. The initially formed secondary amine product is also nucleophilic and can compete with the starting material for the alkyl halide, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts. msu.edulibretexts.org

| Reaction Type | Electrophile | Product Class | Key Features | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Polyalkylation is a common side reaction. msu.edu | msu.eduuomustansiriyah.edu.iq |

| Acylation | Acid Chloride (RCOCl) | Amide | Generally high yield; product is less nucleophilic, preventing over-acylation. libretexts.org | libretexts.org |

| Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | Amide | Rapid reaction, often used for derivatization. libretexts.org | libretexts.org |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | Forms a stable derivative; used in the Hinsberg test to differentiate amines. msu.edu | msu.edulibretexts.org |

The primary amine can be readily derivatized, most commonly through acylation to form amides. The reaction with acetic anhydride or acetyl chloride yields the corresponding N-acetyl derivative (an N-substituted acetamide). libretexts.orgchempedia.info This reaction is typically rapid and high-yielding. libretexts.org

The formation of an N-acetyl derivative significantly alters the chemical properties of the nitrogen atom. The lone pair on the nitrogen becomes delocalized by resonance with the adjacent carbonyl group, rendering the amide much less nucleophilic and less basic than the parent amine. libretexts.orglibretexts.org This property prevents further acylation reactions. uomustansiriyah.edu.iq N-acetyl derivatives are stable, crystalline solids that can be used for the purification of primary amines. The parent amine can be regenerated by hydrolysis of the amide, typically under acidic conditions. chempedia.info

Influence of Hydrochloride Salt Formation on Reactivity

The conversion of 2-cyclopropylpropan-1-amine to its hydrochloride salt profoundly alters its chemical reactivity. This transformation from a free base to a salt introduces significant changes in the molecule's electronic and physical properties.

The primary effect of forming the hydrochloride salt is the protonation of the primary amine's nitrogen atom. In the free base form, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. Upon reaction with hydrochloric acid, this lone pair forms a bond with a proton (H+), resulting in a positively charged ammonium cation (R-NH3+) and a chloride anion (Cl-). youtube.comnih.gov This protonation effectively neutralizes the nucleophilicity of the amine. Consequently, 2-cyclopropylpropan-1-amine hydrochloride will not readily participate in reactions where the amine acts as a nucleophile, such as alkylation or acylation reactions. evitachem.com

Furthermore, the formation of the ionic salt drastically changes the compound's physical properties. While the free amine is typically a liquid or low-melting solid with solubility in organic solvents, the hydrochloride salt is a crystalline solid. nih.gov This salt form generally exhibits higher water solubility due to its ionic nature. evitachem.com This difference in solubility dictates the choice of solvent systems for reactions. For a reaction requiring the nucleophilic amine, the free base would be used in an organic solvent. Conversely, if the salt form is used, a protic solvent or a biphasic system with a base to "free base" the amine might be necessary.

The presence of the hydrochloride moiety can also introduce bifunctional reactivity in certain contexts. Amine hydrochloride salts can act as reagents that deliver both an amine and a source of acid. achemblock.com In a reaction mixture, an equilibrium can exist where a small amount of the free amine and hydrochloric acid are present. This can be particularly relevant in acid-catalyzed reactions where the amine itself is a reactant.

The steric environment around the reactive center is also modified. The ammonium group (–NH3+) is sterically bulkier than the corresponding amine group (–NH2). This increased steric hindrance in the salt form can influence the regioselectivity and stereoselectivity of reactions if the amine is deprotonated in situ to participate in a reaction.

| Property | 2-Cyclopropylpropan-1-amine (Free Base) | 2-Cyclopropylpropan-1-amine hydrochloride |

|---|---|---|

| Chemical Nature | Covalent, Basic, Nucleophilic | Ionic, Acidic (in solution), Non-nucleophilic |

| Nitrogen Center | Neutral, possesses lone pair | Positively charged, lone pair bonded to H+ |

| Typical Reactions | Nucleophilic attack (e.g., acylation, alkylation) | Salt metathesis, deprotonation to regenerate free base |

| Solubility | Generally soluble in organic solvents | Generally soluble in water |

Theoretical and Computational Mechanistic Investigations

Theoretical and computational chemistry provide powerful tools for investigating the reaction mechanisms of molecules like 2-cyclopropylpropan-1-amine hydrochloride at an electronic level. These studies can elucidate reaction pathways, transition state structures, and the orbital interactions that dictate reactivity.

Orbital Interactions: A key feature of cyclopropylamines is the potential for interaction between the nitrogen lone pair and the unique Walsh orbitals of the cyclopropane ring. The cyclopropane ring has C-C bonds with significant p-character, which can interact with adjacent orbitals. In the free base form of 2-cyclopropylpropan-1-amine, the nitrogen lone pair orbital can overlap with the σ-orbitals of the cyclopropane ring, leading to electronic delocalization and stabilization. evitachem.comchemicalbridge.co.uk This interaction influences the amine's basicity and nucleophilicity.

Upon protonation to form the hydrochloride salt, the nitrogen lone pair is no longer available for such interactions, as it is engaged in a bond with hydrogen. Computational studies, such as Natural Bond Orbital (NBO) analysis, can quantify this change. The analysis would likely show a significant decrease in the orbital interaction energy between the nitrogen and the cyclopropyl (B3062369) group in the protonated form compared to the free base. This electronic alteration is fundamental to the change in reactivity.

Bond Order Analysis: Bond order is a measure of the number of chemical bonds between two atoms. youtube.com Computational methods can calculate bond orders to provide insight into how bonding changes during a chemical reaction. nih.govresearchgate.net For reactions involving the cyclopropyl group, such as ring-opening reactions, bond order analysis can be particularly insightful. For instance, in a hypothetical acid-catalyzed ring-opening of 2-cyclopropylpropan-1-amine, computational analysis could track the decrease in the bond order of the cyclopropane C-C bonds and the formation of new bonds as the molecule proceeds from reactant, through the transition state, to the product. Different methods, such as Mayer or Wiberg bond order analysis, can be employed for this purpose. stackexchange.com

| Bond | Reactant (Assumed) | Transition State (Hypothetical) | Product (Hypothetical) |

|---|---|---|---|

| C1-C2 (cyclopropyl) | ~1.0 | ~0.5 | 0 (bond broken) |

| C2-C3 (cyclopropyl) | ~1.0 | ~1.2 | ~1.5 (double bond character) |

| C-N | ~1.0 | ~1.0 | ~1.0 |

Density Functional Theory (DFT) Investigations: Density Functional Theory (DFT) is a common computational method used to study the geometry, reactivity, and spectra of molecules. nih.gov For 2-cyclopropylpropan-1-amine, DFT calculations could be used to:

Model Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed.

Determine Activation Energies: The energy difference between the reactant and the transition state gives the activation energy, which is crucial for predicting reaction rates.

Analyze Transition State Geometries: The precise geometry of a transition state can reveal critical information about how bonds are formed and broken, explaining the stereochemical outcome of a reaction.

For example, a DFT study could compare the energy barriers for a reaction involving the free base versus the protonated species, providing a quantitative explanation for the influence of the hydrochloride salt on reactivity.

Biological and Preclinical Research Applications of 2 Cyclopropylpropan 1 Amine Hydrochloride

Medicinal Chemistry Applications and Structure-Activity Relationship (SAR) Studies

The incorporation of a cyclopropylamine (B47189) moiety into drug molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The strained three-membered ring of the cyclopropyl (B3062369) group offers a rigid conformational constraint and possesses a unique electronic character that can favorably interact with biological targets.

The unique properties of the cyclopropyl ring include:

Coplanarity of the three carbon atoms. researchgate.net

Relatively short C-C bonds (1.51 Å). researchgate.net

Enhanced pi-character of the C-C bonds. researchgate.net

Shorter and stronger C-H bonds compared to alkanes. researchgate.net

These characteristics can address several challenges in drug discovery, such as enhancing potency, reducing off-target effects, and increasing metabolic stability. researchgate.net

Cyclopropylamine derivatives have been investigated for their potential as antiviral agents. The structural rigidity and electronic properties of the cyclopropyl group can enhance the binding of these molecules to viral enzymes, inhibiting their function and disrupting the viral life cycle.

Hepatitis C Virus (HCV): Cyclophilin inhibitors, a class of host-targeting antivirals, have shown promise in the treatment of HCV. nih.gov Some of these inhibitors incorporate cyclopropylamine-like structures. nih.gov These compounds can disrupt the interaction between viral proteins, such as NS5A, and host cyclophilins, which are essential for viral replication. nih.govmdpi.com

Human Immunodeficiency Virus (HIV): The cyclopropyl moiety has been incorporated into the design of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds are designed to bind to the allosteric site of the HIV reverse transcriptase enzyme, inhibiting its activity and preventing the conversion of viral RNA into DNA. nih.gov For instance, novel cyclopropyl-indole derivatives have been designed to establish hydrogen bonding interactions with key residues like Lys101 in the enzyme's binding pocket. nih.gov Additionally, a prodrug of 2',3'-didehydro-2',3'-dideoxyguanosine (B1496509) containing a 6-cyclopropylamino substitution has demonstrated selective anti-HIV activity. nih.gov

The cyclopropylamine scaffold is also a key feature in the development of kinase inhibitors and antidepressants.

Kinase Inhibitors: The cyclopropyl group can be found in some kinase inhibitors, where its conformational rigidity helps to position the molecule correctly within the ATP-binding pocket of the kinase, leading to potent inhibition.

Antidepressants: The antidepressant tranylcypromine (B92988) is a well-known example of a cyclopropylamine-containing drug. wikipedia.org It acts as a non-selective, irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine. wikipedia.org By inhibiting MAO, tranylcypromine increases the levels of these neurotransmitters in the brain, which is believed to be the mechanism of its antidepressant effect. wikipedia.org Derivatives of cyclopropylamine are explored for their potential to modulate neurotransmitter systems, which is crucial in treating mood disorders. myskinrecipes.com

The cyclopropylamine moiety is a critical component of several fluoroquinolone antibiotics, contributing significantly to their broad-spectrum antibacterial activity. georganics.sk

Ciprofloxacin: This widely used antibiotic features a cyclopropyl group at the N-1 position of the quinolone ring system. nih.govresearchgate.netresearchgate.net This substitution is crucial for its potent activity against a wide range of Gram-negative and Gram-positive bacteria. Ciprofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. nih.gov

Gatifloxacin: Another fourth-generation fluoroquinolone antibiotic, gatifloxacin, also incorporates a cyclopropyl group. drugbank.comresearchgate.netnih.gov Similar to ciprofloxacin, this structural feature enhances its inhibitory activity against bacterial DNA gyrase and topoisomerase IV. drugbank.commedchemexpress.com

The table below summarizes the structural integration of the cyclopropylamine moiety in these antibiotics.

| Antibiotic | Chemical Structure | Role of Cyclopropyl Group |

| Ciprofloxacin | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid researchgate.netresearchgate.net | Enhances binding to bacterial DNA gyrase and topoisomerase IV, leading to broad-spectrum antibacterial activity. nih.gov |

| Gatifloxacin | 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid drugbank.comnih.gov | Contributes to potent inhibition of bacterial topoisomerase type-II enzymes. nih.gov |

Beyond its role in antidepressants, the cyclopropylamine structure is instrumental in the modulation of various neurotransmitter systems and enzyme inhibition.

Neurotransmitter Systems: Derivatives of 2-cyclopropylpropan-1-amine (B13187981) hydrochloride are explored for their ability to modulate neurotransmitter systems such as serotonin and dopamine, which are critical in the treatment of mood disorders. myskinrecipes.com

Enzyme Inhibition: Cyclopropylamines are known to be mechanism-based inhibitors of several enzymes. chemicalbook.com They can inactivate cytochrome P450 enzymes through a process involving oxidation at the nitrogen atom followed by the opening of the cyclopropane (B1198618) ring, leading to covalent modification of the enzyme. chemicalbook.comfrontiersin.orgnih.gov They also act as mechanism-based inhibitors of quinoprotein methylamine (B109427) dehydrogenase and monoamine oxidases (MAOs). chemicalbook.comnih.govresearchgate.net The inhibition of MAO is particularly relevant for the treatment of depression. researchgate.net Furthermore, cyclopropylamine-containing compounds have been designed as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. nih.govrsc.org

The unique structural and electronic properties of the cyclopropylamine moiety make it a valuable building block in the design of novel therapeutic agents. longdom.orglongdom.org Its incorporation can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles. longdom.org Medicinal chemists utilize the cyclopropyl group to:

Introduce conformational rigidity: This can lead to higher binding affinity and selectivity for the target protein.

Modulate electronic properties: The cyclopropyl ring can influence the pKa of nearby functional groups, affecting drug absorption and distribution.

Block metabolic sites: The presence of a cyclopropyl group can prevent metabolic degradation at that position, increasing the drug's half-life.

The versatility of the cyclopropylamine scaffold has led to its inclusion in a wide range of drug candidates targeting various diseases, including cancer, infectious diseases, and central nervous system disorders. longdom.orgnih.gov

Computational Approaches in Drug Discovery and Development

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

In modern drug discovery, the early assessment of a compound's pharmacokinetic and safety profile is critical to reducing attrition rates in later developmental stages. audreyli.commdpi.com In silico computational tools play a pivotal role by predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates before extensive experimental testing is undertaken. iipseries.orgnih.gov These predictive models utilize algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models and machine learning, to correlate a molecule's chemical structure with its likely behavior in the body. nih.govnumberanalytics.com

For cyclopropylamine-containing compounds, such as derivatives of 2-cyclopropylpropan-1-amine, in silico ADMET predictions are integral to their evaluation. Computational studies on a series of cyclopropylamine-containing cyanopyrimidine derivatives, for instance, revealed favorable drug-like properties. nih.gov These predictions indicated appropriate aqueous solubility, high gastrointestinal (GI) absorption, and a low likelihood of crossing the blood-brain barrier (BBB). nih.gov Furthermore, the models predicted that most of these compounds would not violate Lipinski's rule of five, would have medium total clearance, and would be free of mutagenic, tumorigenic, irritant, or reproductive toxicity risks. nih.gov

The predictive power of these computational tools allows researchers to screen large libraries of compounds rapidly, prioritizing those with the most promising pharmacokinetic and safety profiles for synthesis and further in vitro and in vivo evaluation. iipseries.org

Table 1: Predicted ADMET Properties for a Series of Cyclopropylamine Derivatives This table is representative of typical in silico predictions for novel compounds and is based on findings for cyclopropylamine-containing cyanopyrimidines. nih.gov

| Property | Predicted Outcome | Implication in Drug Development |

| Aqueous Solubility | Appropriate | Essential for absorption and formulation. |

| GI Absorption | High | Indicates good potential for oral bioavailability. |

| BBB Permeability | No | Desirable for peripherally acting drugs to avoid CNS side effects. audreyli.com |

| Lipinski's Rule of Five | No Violations | Suggests good oral bioavailability and drug-like characteristics. |

| Total Clearance | Medium | Indicates the rate at which the compound is eliminated from the body. |

| Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |

| Tumorigenicity | Non-tumorigenic | Low risk of causing tumors. |

Bioisosteric Replacement Strategies

Bioisosterism, the strategy of replacing one functional group or atom in a molecule with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. patsnap.com This technique is widely used to enhance potency, improve selectivity, decrease toxicity, and optimize the pharmacokinetic (ADME) profile of a lead compound. patsnap.comnih.gov

Cyclopropyl Group as a Bioisostere

The cyclopropyl group is a versatile and frequently used bioisostere in drug design. nih.goviris-biotech.de Its unique structural and electronic properties allow it to serve as a replacement for several common chemical motifs, including small alkyl groups (e.g., isopropyl), alkenes, and aromatic rings. nih.gov The strained three-membered ring imparts conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation for optimal receptor binding. iris-biotech.de This pre-organization can lead to an entropically more favorable binding to a biological target. iris-biotech.de

The application of a cyclopropyl group as a bioisostere has been shown to increase potency, improve metabolic stability, and enhance solubility in various drug candidates. nih.gov For example, replacing an N-ethyl group, which is susceptible to oxidation by CYP450 enzymes, with an N-cyclopropyl group can block this metabolic pathway and improve the compound's half-life. iris-biotech.de

Table 2: The Cyclopropyl Group as a Bioisostere for Common Functional Groups nih.goviris-biotech.de

| Functional Group | Bioisosteric Replacement | Key Physicochemical Similarities/Differences |

| Isopropyl Group | Cyclopropyl Group | Similar size and lipophilicity (clogP ~1.5 vs. ~1.2), but cyclopropyl offers conformational constraint. |

| Benzene (B151609) Ring | Cyclopropyl Group | Can mimic the spatial arrangement of substituents on an aromatic ring while increasing the fraction of sp3 hybridized carbons (Fsp3), which often improves solubility and reduces metabolic liability. |

| Alkene (C=C) | Cyclopropyl Group | Provides a stable, fixed configuration, removing the potential for E/Z isomerization while maintaining a similar spatial arrangement of substituents. |

Cyclopropylamine Derivatives as Bioisosteres of Other Functional Groups

Building on the utility of the cyclopropyl ring, larger cyclopropylamine-containing fragments are employed as bioisosteres for more complex functional groups. The combination of the rigid cyclopropyl scaffold and the hydrogen-bonding capabilities of the amine group allows these derivatives to mimic the structural and electronic features of other moieties.

A notable example is the use of a cyclopropylamino acid amide as a pharmacophoric replacement for a 2,3-diaminopyridine (B105623) group in the design of bradykinin (B550075) B1 receptor antagonists. nih.gov In this context, the cyclopropylamine-based structure successfully mimicked the necessary interactions with the receptor, demonstrating its viability as a bioisostere for a heteroaromatic system. Similarly, cyclopropyl-containing structures have been developed as effective isosteres for the morpholine (B109124) group, a common motif in kinase inhibitors. drughunter.com This strategy highlights the potential of cyclopropylamine derivatives to replace functional groups like benzene rings and amides, offering novel scaffolds with improved drug-like properties.

Impact on Physicochemical Properties and Pharmacokinetic Profiles

The strategic replacement of a functional group with a cyclopropyl or cyclopropylamine bioisostere can have a profound impact on a molecule's physicochemical properties, which in turn modulates its pharmacokinetic profile. patsnap.comnih.gov

Lipophilicity and Solubility: Replacing an aromatic ring with a cyclopropyl group generally decreases lipophilicity and can improve aqueous solubility. nih.gov This is a desirable modification for many drug candidates as it can lead to better absorption and distribution profiles. nih.gov

Metabolic Stability: As previously mentioned, the cyclopropyl group is often more resistant to metabolic oxidation than alkyl groups or aromatic rings. iris-biotech.de This increased stability can lead to a longer half-life and improved oral bioavailability. patsnap.com

Conformational Rigidity: The introduction of a cyclopropyl ring restricts the number of conformations a molecule can adopt. iris-biotech.de This can enhance binding affinity to the target protein by reducing the entropic penalty of binding. nih.gov It can also improve cell permeability. nih.gov

pKa Modulation: The electronic properties of the cyclopropyl group can influence the basicity (pKa) of an adjacent amine. This can affect the compound's ionization state at physiological pH, which is a critical determinant of its absorption, distribution, and target engagement. iris-biotech.de

By carefully considering these effects, medicinal chemists can utilize cyclopropylamine bioisosteres to fine-tune the ADME properties of a molecule, ultimately leading to the development of safer and more effective therapeutic agents. patsnap.comnih.gov

Table 3: Summary of Physicochemical and Pharmacokinetic Impacts of Cyclopropyl Bioisosteres

| Property | Impact of Bioisosteric Replacement | Rationale/Mechanism |

| Solubility | Often Increased | Reduction in lipophilicity and increased Fsp3 character when replacing aromatic rings. nih.gov |

| Metabolic Stability | Often Increased | Resistance to CYP450-mediated oxidation compared to linear alkyl chains or electron-rich rings. iris-biotech.de |

| Permeability | Can be Improved | Increased molecular rigidity can enhance passive diffusion across cell membranes. nih.gov |

| Binding Affinity | Can be Enhanced | Conformational constraint reduces the entropic penalty upon binding to a biological target. iris-biotech.de |

| Oral Bioavailability | Often Improved | A combined effect of enhanced solubility, metabolic stability, and permeability. patsnap.com |

Applications As a Chemical Intermediate in Advanced Materials and Agrochemicals Research

Role in Specialty Polymer and Advanced Coating Synthesis

While specific polymerization studies involving 2-Cyclopropylpropan-1-amine (B13187981) hydrochloride are not widely published, the broader class of cyclopropylamines is utilized in the synthesis of specialty polymers and advanced coatings. longdom.org The primary amine group allows it to be incorporated into polymer chains through various reactions. Research has shown that plasma polymerization of cyclopropylamine (B47189) can be used to deposit amino-rich thin films, which are of interest for biomedical applications due to their ability to enhance cell adhesion and proliferation. kuleuven.be

The defining feature of the cyclopropyl (B3062369) group in materials science is the rigidity and strain it introduces into a polymer's structure. longdom.org This is not a flaw but a feature that can be exploited to create materials with unique characteristics. The inclusion of the compact, strained cyclopropane (B1198618) ring can lead to polymers with exceptional mechanical and thermal properties, making them suitable for high-performance applications where durability and stability are required. longdom.org

Precursor for Herbicides, Fungicides, and Insecticides

The most significant application for cyclopropylamine derivatives is in the agrochemical sector, where they serve as key intermediates in the production of a range of crop protection agents. longdom.org Their chemical reactivity is instrumental in creating stable and biologically active compounds. longdom.org Cyclopropylamine itself is a known intermediate for s-triazine herbicides and the ectoparasiticide Cyromazine. google.comgeorganics.sk The amine can be reacted with cyanuric chloride to form cyclopropylamino-substituted s-triazines, which are effective herbicides. google.com

| Agrochemical Class | Role of Cyclopropylamine Moiety | Example Compound |

| Herbicides | Serves as a key building block for triazine-based compounds. google.com | 6-cyclopropylamino-2-chloro-s-triazine google.com |

| Insecticides | Forms the core structure of certain insect growth regulators. georganics.sk | Cyromazine georganics.sk |

| Fungicides | Incorporated into complex molecules to enhance biological activity. longdom.org | Various patented compounds |

| Acaricides | Used in the synthesis of agents targeting mites and ticks. nih.gov | Various patented compounds |

This table illustrates the roles of the cyclopropylamine structure in different classes of agrochemicals.

The incorporation of the cyclopropylamine moiety is a strategic decision in the design of pesticides. acs.org This structural unit can influence the molecule's binding affinity to target enzymes or receptors in pests, enhancing its efficacy. It can also affect the compound's metabolic stability and transport properties within the target organism and the environment. The development of synthetic routes to various cyclopropylamine derivatives is an active area of research, aimed at creating new and more effective crop protection solutions. nih.govacs.org

Cyclopropylamine in Fine Chemicals and Fragrances Research

Beyond large-scale applications, the cyclopropylamine structure is also employed in the synthesis of fine chemicals. longdom.orggoogle.com The unique reactivity of the strained ring allows for a variety of chemical transformations, making it a valuable tool for synthetic organic chemists. longdom.org

In the field of fragrance chemistry, the cyclopropane ring, referred to as a "Δ-compound," is used to create novel ingredients with unique olfactory properties. nih.govresearchgate.net While direct use of 2-Cyclopropylpropan-1-amine hydrochloride in fragrances is not documented, the synthesis of cyclopropane-containing molecules is a key strategy for developing new scents. The rigid structure of the cyclopropyl group can impart distinct and powerful notes to a fragrance molecule. Leading fragrance companies have successfully marketed high-impact ingredients based on cyclopropanated precursors. nih.gov

Future Perspectives and Emerging Research Areas

Novel Synthetic Methodologies and Green Chemistry Approaches

The synthesis of cyclopropylamines is a key focus of ongoing research, with a significant push towards more efficient, sustainable, and scalable methods.

Novel Synthetic Methodologies: Traditional methods for synthesizing cyclopropylamines, such as the Curtius rearrangement and Simmons-Smith reaction, are well-established. However, researchers are continuously exploring novel synthetic routes. acs.org Recent advances include the development of metal-catalyzed reactions involving C-H functionalization and Kulinkovich-type reactions applied to amides and nitriles. acs.org These newer methods offer alternative pathways that can provide better stereochemical control and access to a wider range of derivatives. acs.orgnih.gov Asymmetric synthesis of cyclopropylamine (B47189) derivatives is also a significant area of development, employing techniques like asymmetric catalysis and ylide formation to produce enantiomerically pure compounds, which are crucial for pharmaceutical applications. researchgate.net

Green Chemistry Approaches: There is a growing emphasis on developing "green" synthetic processes for cyclopropylamines to minimize environmental impact. longdom.org This includes the use of biocatalysts and renewable starting materials. longdom.org Efforts are being made to make conventional processes greener, for instance, by using solvent-free conditions for ammonolysis, which can reduce catalyst dosage and improve production efficiency. globethesis.com Another approach involves recycling aqueous waste streams from reactions like the Hofmann degradation, significantly reducing the volume of wastewater. globethesis.com The use of less hazardous reagents, such as replacing thionyl chloride with HCl in ring-opening reactions, improves the atom economy and reduces harmful emissions. globethesis.com

Table 1: Comparison of Synthetic Approaches for Cyclopropylamines

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Methods (e.g., Curtius, Hofmann) | Multi-step processes often involving harsh reagents. | Well-established and reliable for certain substrates. | Can have low atom economy and generate significant waste. globethesis.com |

| Metal-Catalyzed C-H Functionalization | Direct functionalization of C-H bonds to introduce the amine group. | Potentially more atom-economical and can simplify synthetic routes. acs.org | Catalyst cost and removal can be a concern. |

| Asymmetric Catalysis | Use of chiral catalysts to produce specific stereoisomers. | High enantioselectivity, crucial for drug development. researchgate.net | Catalyst development and optimization can be complex. |

| Green Chemistry Approaches | Focus on sustainability, using renewable resources and reducing waste. longdom.org | Environmentally friendly, potentially lower long-term costs. globethesis.com | Can require significant process optimization to be economically competitive. |

Exploration of New Biological Targets and Therapeutic Areas

The cyclopropylamine moiety is a key pharmacophore in many biologically active compounds. longdom.org Its rigid structure can help in orienting other functional groups for optimal interaction with biological targets and can also influence metabolic stability.

New Biological Targets: Researchers are actively exploring new biological targets for cyclopropylamine derivatives. One prominent area is in epigenetics, specifically as inhibitors of histone demethylase KDM1A (LSD1), which is a target for cancer therapy. nih.govrsc.org The development of novel cyclopropylamine-based inhibitors for this enzyme is a promising avenue for new cancer treatments. nih.govrsc.org Additionally, the unique reactivity of the cyclopropyl (B3062369) group is being exploited to design covalent inhibitors that can form irreversible bonds with their protein targets, leading to prolonged therapeutic effects. chemikailproteomics.com

Expanded Therapeutic Areas: Beyond their established use as antidepressants (e.g., monoamine oxidase inhibitors), cyclopropylamines are being investigated for a range of other therapeutic applications. longdom.orgdigitellinc.com These include antiviral and anticancer agents. longdom.org The versatility of the cyclopropylamine scaffold allows for its incorporation into diverse molecular architectures, enabling the exploration of treatments for cardiovascular, renal, metabolic, and respiratory diseases, as well as rare diseases. The inherent properties of the cyclopropyl group can be leveraged to fine-tune the pharmacological profiles of drug candidates for these new therapeutic areas. unl.pt

Advanced Computational Modeling and Artificial Intelligence in Cyclopropylamine Research

Computational tools are becoming increasingly integral to the research and development of cyclopropylamine-containing compounds.

Computational Modeling: Quantum chemical calculations are being used to understand the electronic structure, reactivity, and thermochemical properties of cyclopropylamines and their reaction intermediates. tandfonline.com This fundamental understanding can aid in the design of more efficient synthetic routes and in predicting the stability of new derivatives. Computational models can also be used to study the interactions of cyclopropylamine-based ligands with their biological targets, providing insights into binding modes and helping to guide the design of more potent and selective inhibitors.

Artificial Intelligence (AI): AI and machine learning are revolutionizing drug discovery, and their application to cyclopropylamine research is a burgeoning field. enamine.netiptonline.com AI algorithms can analyze vast datasets to identify potential new biological targets and predict the bioactivity and toxicity of novel cyclopropylamine derivatives. nih.govmdpi.com Generative AI models can design new molecules with desired properties from the ground up, exploring a much wider chemical space than is possible with traditional methods. iptonline.com Furthermore, AI can be used to predict the manufacturability of a compound early in the development process, helping to avoid costly late-stage failures. drugtargetreview.com

Development of Novel Cyclopropylamine Derivatives with Tailored Properties

The development of new cyclopropylamine derivatives with specific, tailored properties is a continuous effort in medicinal chemistry and materials science.

Materials Science: The rigid and strained nature of the cyclopropane (B1198618) ring makes it an interesting component in the design of new materials. longdom.org Cyclopropylamine derivatives can be used in the synthesis of specialty polymers and advanced coatings, where the cyclopropyl group can impart unique mechanical and thermal properties. longdom.org

Q & A

Q. What are the common synthetic routes for 2-cyclopropylpropan-1-amine hydrochloride, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution of cyclopropylmethylamine with alkyl halides (e.g., methyl iodide), followed by salt formation with hydrochloric acid . To optimize purity, reaction conditions (e.g., temperature, stoichiometry) must be tightly controlled, and purification techniques like recrystallization or column chromatography are employed. Industrial-scale synthesis often uses continuous flow reactors to enhance reproducibility and yield .

Q. What analytical methods are recommended for structural confirmation and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural elucidation. Purity is assessed via HPLC with UV detection or ion chromatography for chloride content validation . Differential Scanning Calorimetry (DSC) can confirm crystallinity and thermal stability .

Q. How does the cyclopropyl group influence the compound's reactivity in organic synthesis?

The cyclopropyl ring introduces steric hindrance and electronic effects, stabilizing transition states in substitution reactions. For example, it enhances selectivity in nucleophilic amination by reducing side reactions . Comparative studies with non-cyclopropyl analogs (e.g., 2-methylpropan-1-amine hydrochloride) show reduced reactivity due to the absence of ring strain .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reaction yields during scale-up?

Contradictions often arise from inhomogeneous mixing or heat transfer inefficiencies in batch reactors. Transitioning to flow chemistry improves mass/heat transfer, enabling consistent yields . Computational modeling (e.g., DFT calculations) can predict optimal reaction pathways and identify bottlenecks, such as byproduct formation from over-alkylation .

Q. How can AI-driven retrosynthesis tools aid in designing novel derivatives of 2-cyclopropylpropan-1-amine hydrochloride?

AI platforms (e.g., Template_relevance models) leverage databases like Reaxys to propose one-step synthetic routes for derivatives. For instance, substituting the amine group with heterocycles (e.g., pyrrolidine) can be predicted using reaction templates from similar cyclopropane-based amines .

Q. What methodologies are used to study the compound's interactions with biological targets (e.g., enzymes or receptors)?

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) quantify binding affinity and thermodynamics. Molecular docking simulations highlight key interactions, such as hydrogen bonding between the amine group and active-site residues . In vitro assays (e.g., enzyme inhibition studies) validate functional modulation .

Q. How can degradation products or impurities be identified and mitigated during pharmaceutical development?

Accelerated stability studies (40°C/75% RH) coupled with LC-MS/MS identify degradation pathways (e.g., oxidation of the cyclopropyl ring). Process-related impurities (e.g., unreacted cyclopropylmethylamine) are minimized via in-process controls (IPCs), such as real-time pH monitoring during salt formation .

Methodological Notes

- Reaction Optimization: Use Design of Experiments (DoE) to evaluate variables like solvent polarity and catalyst loading.

- Contradiction Analysis: Cross-reference NMR data with computational models to resolve structural ambiguities .

- Safety Protocols: Follow guidelines for handling amines (e.g., PPE, fume hoods) and neutralize waste with acetic acid before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products